3,5-dimethyl-6-(3-oxo-3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}propyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- 6-{[2,2-dimethyl-6-(3-oxo-3-phenylpropyl)-2H-chromen-5-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
What sets 3,5-DIMETHYL-6-(3-OXO-3-{4-[(1E)-2-PHENYLETHENYL]PIPERAZIN-1-YL}PROPYL)-7H-FURO[3,2-G]CHROMEN-7-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine and phenylethenyl groups, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research .
Properties
Molecular Formula |
C28H28N2O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3,5-dimethyl-6-[3-oxo-3-[4-[(E)-2-phenylethenyl]piperazin-1-yl]propyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C28H28N2O4/c1-19-18-33-25-17-26-24(16-23(19)25)20(2)22(28(32)34-26)8-9-27(31)30-14-12-29(13-15-30)11-10-21-6-4-3-5-7-21/h3-7,10-11,16-18H,8-9,12-15H2,1-2H3/b11-10+ |
InChI Key |
FXSNRJMUQKRYFE-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)/C=C/C5=CC=CC=C5)C |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C=CC5=CC=CC=C5)C |
Origin of Product |
United States |
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